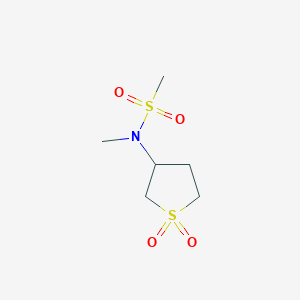
N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been widely used in scientific research. IKK plays a crucial role in the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis. BMS-345541 has been shown to inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines in various cell types, making it a promising tool for studying the role of NF-κB in disease pathogenesis.
Mécanisme D'action
N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide inhibits the activation of IKK, which is required for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. By blocking the activation of IKK, this compound prevents the release of NF-κB from its inhibitor and its subsequent translocation to the nucleus, where it regulates the expression of target genes. This compound has been shown to be a selective inhibitor of IKK, with little or no effect on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, this compound inhibits the activation of NF-κB and reduces the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, this compound has been used to study the role of NF-κB in the development of drug resistance in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide has several advantages for lab experiments, including its selectivity for IKK and its ability to inhibit the activation of NF-κB in various cell types. This compound has been shown to be effective at low concentrations and has a relatively long half-life, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions. In addition, the use of this compound in animal studies requires careful consideration of its potential toxicity and pharmacokinetics.
Orientations Futures
There are many potential future directions for research on N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide and related compounds. One area of interest is the development of more potent and selective inhibitors of IKK, with improved pharmacokinetic properties and reduced toxicity. Another direction is the study of the role of NF-κB in the pathogenesis of various diseases, including cancer, neurodegeneration, and infectious diseases. This compound and related compounds may also have therapeutic potential for the treatment of these diseases, either alone or in combination with other drugs. Finally, the use of this compound in combination with other inhibitors of NF-κB signaling pathways may provide new insights into the complex regulation of NF-κB and its role in disease pathogenesis.
Méthodes De Synthèse
N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide can be synthesized by reacting 2-cyano-3-(trifluoromethyl)pyridine with benzylamine and 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylprop-2-en-1-ol to yield the final product. The synthesis of this compound has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to produce analogs with different properties.
Applications De Recherche Scientifique
N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide has been used in a wide range of scientific research, including studies on inflammation, cancer, neurodegeneration, and infectious diseases. Inflammation is a common feature of many diseases, and NF-κB plays a key role in the regulation of inflammatory responses. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types, including macrophages, dendritic cells, and T cells. This makes this compound a valuable tool for studying the role of NF-κB in the pathogenesis of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
This compound has also been studied in the context of cancer, as NF-κB is known to promote cell survival and proliferation in many types of cancer cells. This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. In addition, this compound has been used to study the role of NF-κB in the development of drug resistance in cancer cells.
Propriétés
IUPAC Name |
N-benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-14(2)12-20(13-15-7-4-3-5-8-15)23(21,22)17-9-6-10-19-16(17)11-18/h3-10H,1,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDZZVVDBACIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(N=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


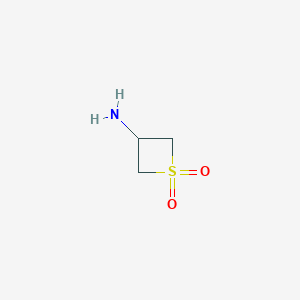
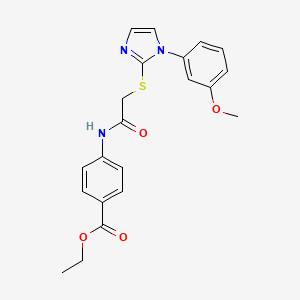

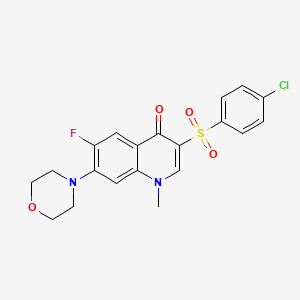


![1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine](/img/structure/B3011661.png)
![N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine](/img/structure/B3011663.png)
![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B3011666.png)
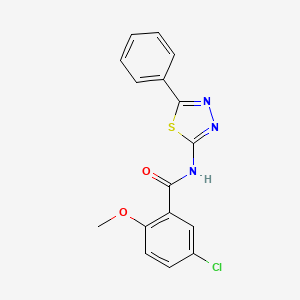

![2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide](/img/structure/B3011669.png)
